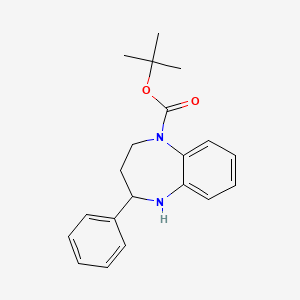

tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Description

tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a seven-membered heterocyclic compound featuring a benzodiazepine core with a phenyl substituent at position 4 and a tert-butyloxycarbonyl (Boc) protecting group at position 1. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical and organic chemistry .

Properties

IUPAC Name |

tert-butyl 2-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-20(2,3)24-19(23)22-14-13-16(15-9-5-4-6-10-15)21-17-11-7-8-12-18(17)22/h4-12,16,21H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLLPNGJRDBQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378115 | |

| Record name | tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-39-0 | |

| Record name | tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the condensation of an appropriate benzodiazepine precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate involves its interaction with the central nervous system. It is believed to bind to specific receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Differences and Implications

Core Structure Variations

- 1,5-Benzodiazepine vs. 1,4-Benzodiazepine: The target compound’s 1,5-diazepine ring positions nitrogen atoms at positions 1 and 5, whereas the difluoro analog () features a 1,4-diazepine core.

- Benzodiazepine vs. Benzoazepine: The benzoazepine analog () lacks a second nitrogen atom, reducing its capacity for hydrogen bonding and altering ring strain.

Substituent Effects

- Fluorine vs.

- Boc Protection vs. Aldehyde/Amide Functionality : The Boc group in the target compound facilitates synthetic manipulation, while the 5-formyl and N-alkyl derivatives () enable conjugation and bioactivity optimization, respectively .

Biological Activity

Overview

tert-Butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a synthetic compound belonging to the benzodiazepine family. This compound is notable for its psychoactive properties and potential therapeutic applications in treating anxiety and other neurological disorders. The structure includes a tert-butyl group and a phenyl group attached to a tetrahydrobenzodiazepine core, which contributes to its unique biological activity.

The primary mechanism of action for this compound involves its interaction with the central nervous system (CNS). It is believed to bind to gamma-aminobutyric acid (GABA) receptors, enhancing GABA's inhibitory effects. This interaction leads to sedative and anxiolytic effects, similar to other benzodiazepines. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest a significant impact on neurotransmitter modulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anxiolytic Effects : Similar to traditional benzodiazepines, this compound has shown potential in reducing anxiety levels in preclinical models.

- Sedative Properties : It may induce sedation and relaxation by enhancing GABAergic transmission.

- Neuroprotective Effects : Some studies suggest that it could provide neuroprotection against excitotoxicity.

Comparative Analysis

A comparative analysis with other benzodiazepines highlights its unique properties:

| Compound Name | Anxiolytic Effect | Sedative Effect | Neuroprotective Effect |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| Diazepam | High | High | Moderate |

| Lorazepam | High | Moderate | Low |

| Clonazepam | High | High | Moderate |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies :

-

Animal Models :

- In rodent models of anxiety (e.g., elevated plus maze), administration of this compound resulted in increased time spent in open arms, suggesting anxiolytic effects .

- Additionally, neuroprotective effects were assessed in models of excitotoxicity induced by glutamate; the compound demonstrated a reduction in neuronal death .

- Toxicological Profiling :

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis often involves multi-step reactions, including cyclization and carboxylation. For benzodiazepine analogs, cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) is common . The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA. Reaction temperature and solvent polarity critically affect regioselectivity: polar aprotic solvents (e.g., DMF) enhance Boc protection efficiency, while lower temperatures (0–5°C) minimize side reactions . Yield optimization requires monitoring by TLC or HPLC to isolate intermediates.

Q. How should researchers handle safety concerns when working with this compound in the lab?

While specific toxicity data for this compound are limited, structurally related tert-butyl carbamates require standard laboratory precautions. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; store at 2–8°C in airtight containers under inert gas (N₂ or Ar). Refer to SDS guidelines for similar compounds, which emphasize emergency protocols (e.g., eye flushing with water for 15 minutes, immediate medical consultation for ingestion) .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradient) is standard for isolating intermediates. For final purification, recrystallization from ethanol/water or toluene is effective. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzodiazepine derivatives like this compound?

Single-crystal X-ray diffraction using SHELXL or SHELXS software provides definitive stereochemical and conformational data. For example, the seven-membered diazepine ring’s puckering and substituent orientations (e.g., phenyl group equatorial/axial positions) are resolved via refinement of thermal parameters and torsion angles. High-resolution data (d-spacing < 0.8 Å) minimize errors in hydrogen atom positioning . ORTEP-3 graphical interfaces aid in visualizing disorder or twinning in crystals .

Q. What analytical strategies address contradictions in spectroscopic data (e.g., NMR vs. MS)?

Discrepancies between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., [M+H]⁺ fragmentation patterns) require cross-validation:

Q. How can this compound be utilized in pharmacological mechanism studies?

As a benzodiazepine scaffold, it serves as a precursor for neuroactive molecules. In vitro assays (e.g., GABA receptor binding) require Boc deprotection (TFA/DCM) to generate the free amine. Structure-activity relationship (SAR) studies involve modifying the phenyl group (e.g., introducing electron-withdrawing substituents) and evaluating affinity via radioligand displacement assays .

Q. What computational methods predict the compound’s reactivity in catalytic reactions?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for reactions like hydrogenation or cross-coupling. For example, the tert-butyl group’s steric effects on Suzuki-Miyaura coupling can be quantified via Gibbs free energy barriers. Molecular docking (AutoDock Vina) predicts binding poses in enzyme inhibition studies .

Methodological Guidelines

Q. Reproducibility in Synthesis

- Key parameters : Document reaction time, temperature, and solvent batch (e.g., anhydrous DMF vs. technical grade).

- Troubleshooting : Low yields may result from Boc group hydrolysis; use fresh TEA and dry solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.